molecular formula C20H16N4O2S B492617 N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671199-28-3

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Cat. No. B492617
CAS RN: 671199-28-3
M. Wt: 376.4g/mol
InChI Key: XQDJULKKOPACOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been suggested that the compound may inhibit fungal growth by disrupting fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and fungi. Additionally, the compound has been shown to exhibit fluorescent properties, making it a potential probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is its potential as a fluorescent probe for the detection of metal ions. Additionally, the compound has shown significant antitumor and antifungal activity. However, one limitation of the compound is its potential toxicity, which may limit its use in vivo.

Future Directions

For research on N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide include further studies on its mechanism of action and potential use in medicinal chemistry. Additionally, studies on the compound's toxicity and potential use in vivo are needed. Further optimization of the synthesis methods may also be necessary to achieve higher yields of the desired product. Finally, studies on the compound's potential use as a fluorescent probe for the detection of metal ions may lead to new applications in analytical chemistry.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has been achieved using several methods. One of the most common methods involves the reaction of 3-acetylphenylboronic acid with 2-chloro-1-(1H-1,2,4-triazol-1-yl)quinoline in the presence of a palladium catalyst. Another method involves the reaction of 2-mercaptoquinoline with 3-acetylphenyl isocyanate in the presence of a base. These methods have been optimized to achieve high yields of the desired product.

Scientific Research Applications

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against a variety of cancer cell lines. Additionally, it has been studied for its potential use as an antifungal agent. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13(25)15-6-4-7-16(11-15)21-19(26)12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-11H,12H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDJULKKOPACOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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